Scaffold Geometry Drives >65-Fold Isoform Selectivity Shift Compared to 1H-Imidazo[4,5-c]pyridine
A direct, matched-pair comparison of the 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine scaffolds as ATP-competitive inhibitors of the JAK kinase family reveals a dramatic, scaffold-dependent shift in isoform selectivity [1]. The 3H-imidazo[4,5-b]pyridine-based core exhibits a strong preference for TYK2 inhibition, whereas the isomeric 1H-imidazo[4,5-c]pyridine core shows a clear preference for JAK1. This is a critical differentiator for drug discovery programs targeting specific JAK family members for autoimmune or inflammatory diseases.
| Evidence Dimension | Kinase Isoform Selectivity (TYK2 vs JAK1) |
|---|---|
| Target Compound Data | Scaffold provides >65-fold selectivity for TYK2 over JAK1 |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine scaffold |
| Quantified Difference | Qualitative inversion of selectivity profile; 3H-imidazo[4,5-b]pyridine confers >65-fold TYK2 selectivity, while the 1H-imidazo[4,5-c]pyridine scaffold favors JAK1 inhibition. |
| Conditions | Fluorescence-based biochemical assays using the catalytic domains of JAK1, JAK2, JAK3, and TYK2. Selectivity determined as the ratio of IC50 values for JAK1/TYK2. |
Why This Matters
This evidence demonstrates that the choice of core scaffold is a primary determinant of kinase selectivity, making 3H-imidazo[4,5-B]pyridin-7-amine the non-substitutable starting point for developing TYK2-selective chemical probes or drug candidates.
- [1] Mammoliti, O., et al. (2024). Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. J Med Chem, 67(11), 8545–8568. Figure 3. View Source
